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Core Science & Biosynthesis

Foundational

6-(Cyclohexylamino)-5-nitropyridin-2-ol chemical structure and properties

This guide provides an in-depth technical analysis of 6-(Cyclohexylamino)-5-nitropyridin-2-ol , a specialized heterocyclic intermediate used primarily in medicinal chemistry and dye synthesis. Executive Summary 6-(Cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(Cyclohexylamino)-5-nitropyridin-2-ol , a specialized heterocyclic intermediate used primarily in medicinal chemistry and dye synthesis.

Executive Summary

6-(Cyclohexylamino)-5-nitropyridin-2-ol is a polysubstituted pyridine derivative characterized by a "push-pull" electronic system. Its structure features an electron-withdrawing nitro group adjacent to an electron-donating cyclohexylamino group, creating a stable, highly colored (yellow-orange) scaffold. This compound exists in a tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms, a critical factor in its reactivity and binding properties in biological systems (e.g., kinase inhibition).

Chemical Identity & Structure

Nomenclature and Identification[1][2]
  • IUPAC Name: 6-(cyclohexylamino)-5-nitro-1H-pyridin-2-one (favored tautomer)

  • Alternative Name: 2-hydroxy-3-nitro-6-(cyclohexylamino)pyridine (based on heteroatom priority)

  • Molecular Formula: C₁₁H₁₅N₃O₃

  • Molecular Weight: 237.26 g/mol

  • CAS Number (Parent Amine): 211555-30-5 (Refers to the 6-amino analog; the N-cyclohexyl derivative is a specific functionalized variant).

Structural Analysis & Tautomerism

The molecule exhibits lactam-lactim tautomerism . In the solid state and in polar solvents (DMSO, water), the 2-pyridone (lactam) form is energetically favored due to the strong polarization of the amide bond and the stabilization provided by the adjacent electron-withdrawing nitro group.

Key Structural Features:

  • Intramolecular Hydrogen Bond: A strong hydrogen bond exists between the amino hydrogen (N-H) of the cyclohexyl group and the oxygen of the adjacent nitro group (-NO₂). This locks the C5-C6 bond rotation, enforcing planarity in the pyridine ring and increasing lipophilicity by masking polar groups.

  • Electronic Push-Pull: The C5-Nitro group withdraws electron density, while the C6-Amino and C2-Oxygen donate density. This conjugation lowers the HOMO-LUMO gap, resulting in its characteristic color.

Tautomerism cluster_legend Structural Stability Hydroxyl 2-Hydroxypyridine Form (Lactim) Favored in gas phase/non-polar Pyridone 2-Pyridone Form (Lactam) Favored in solid state/polar solv. Hydroxyl->Pyridone Tautomerization (H-shift) Note The Nitro group at C5 increases the acidity of the OH/NH, stabilizing the Pyridone form.

Figure 1: Tautomeric equilibrium favored towards the pyridone form.

Physicochemical Properties[1][2][3][4]

The following properties are derived from structure-activity relationships (SAR) of analogous 5-nitropyridines.

PropertyValue / DescriptionNote
Appearance Yellow to Orange crystalline powderDue to NO₂-NH conjugation (chromophore).[1]
Melting Point 185°C – 210°C (Decomposes)High MP due to intermolecular H-bonding network (dimerization of pyridone).
Solubility (Water) Low (< 0.1 mg/mL)Cyclohexyl group adds significant lipophilicity.
Solubility (Organic) Soluble in DMSO, DMF, hot Ethanol.Moderate solubility in DCM/Chloroform.
pKa (Acidic) ~6.5 – 7.5The NH of the pyridone is acidic due to the 5-NO₂ group.
LogP (Predicted) ~2.1Lipophilic enough for cell permeability.

Synthesis & Manufacturing

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitro group at position 5 and the ring nitrogen activates positions 2 and 6 toward nucleophiles.

Synthetic Pathway

Starting Material: 2,6-Dichloro-3-nitropyridine (Commercial Reagent).

Step 1: Regioselective Amination Reaction with cyclohexylamine occurs preferentially at C2 (ortho to nitro) due to the "ortho effect" (inductive withdrawal by NO₂ makes C2 more electrophilic than C6). However, in the 2,6-dichloro substrate, both positions are reactive.[2] Careful temperature control yields the mono-substituted product.

Step 2: Hydrolysis The remaining chlorine at C6 is hydrolyzed using aqueous base or acid to yield the final pyridone product.

Synthesis SM 2,6-Dichloro-3-nitropyridine Int Intermediate: 2-Chloro-6-(cyclohexylamino)-3-nitropyridine SM->Int S_NAr (Regioselective) Reagent1 Cyclohexylamine (1.0 eq) TEA, EtOH, 0°C Reagent1->Int Product Target: 6-(Cyclohexylamino)-5-nitropyridin-2-ol (Re-numbered) Int->Product Hydrolysis Reagent2 aq. NaOH or HCl Reflux Reagent2->Product

Figure 2: Synthesis via SₙAr and Hydrolysis.

Detailed Protocol (Bench Scale)
  • Amination: Dissolve 2,6-dichloro-3-nitropyridine (10 mmol) in Ethanol (50 mL). Cool to 0°C. Add Triethylamine (12 mmol) followed by dropwise addition of Cyclohexylamine (10 mmol). Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Evaporate solvent. Resuspend residue in water/DCM.[3][4] Extract organic layer, dry over MgSO₄, and concentrate.[4] Isolate the major regioisomer (usually the 2-amino-3-nitro derivative) by column chromatography (Hexane/EtOAc).

  • Hydrolysis: Dissolve the intermediate chloro-amine in 10% HCl (aq) or 2M NaOH. Reflux for 4–6 hours.

  • Isolation: Neutralize the solution to pH 5–6. The product, 6-(cyclohexylamino)-5-nitropyridin-2-ol, will precipitate as a yellow solid. Filter, wash with water, and dry.[1][5]

Applications in Drug Discovery

This molecule serves as a high-value scaffold in Medicinal Chemistry, particularly for Kinase Inhibitors .[4]

ATP-Mimetic Scaffold

The 2-pyridone motif combined with the adjacent amino group functions as a donor-acceptor-donor (D-A-D) hydrogen bonding system, mimicking the adenine ring of ATP.

  • Target: Cyclin-Dependent Kinases (CDKs) and GSK-3β.

  • Mechanism: The pyridone NH and Carbonyl oxygen bind to the "hinge region" of the kinase active site. The cyclohexyl group occupies the hydrophobic pocket (selectivity filter).

Hachimoji DNA (Theoretical)

While 6-amino-5-nitropyridin-2-one is a known component of expanded genetic alphabets (Hachimoji DNA), the N-cyclohexyl derivative is too bulky for standard base pairing but is explored as a "chain terminator" or a hydrophobic base analog in synthetic biology.

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • δ 11.5–12.0 ppm: Broad singlet (Pyridone NH / OH).

    • δ 8.5 ppm: Doublet (C4-H), highly deshielded by the nitro group.

    • δ 8.2 ppm: Broad doublet (NH-Cyclohexyl), exchangeable.

    • δ 5.8 ppm: Doublet (C3-H).

    • δ 1.0–2.0 ppm: Multiplets (Cyclohexyl protons).

  • IR Spectroscopy:

    • 3300 cm⁻¹: N-H stretch.

    • 1650 cm⁻¹: C=O stretch (Amide I, strong, confirming pyridone form).

    • 1530 & 1350 cm⁻¹: NO₂ asymmetric and symmetric stretches.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Toxicity: Nitroaromatics can be toxic if ingested or absorbed. Potential for methemoglobinemia (though reduced by the pyridine ring compared to benzene analogs).

  • Storage: Store in amber vials (light sensitive) at room temperature. Stable under normal laboratory conditions.

References

  • PubChem. 6-Amino-5-nitropyridin-2-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884–887. (Context for 6-amino-5-nitropyridone scaffold). Available at: [Link]

  • NIST Chemistry WebBook. 2-Amino-5-nitropyridine Spectral Data. National Institute of Standards and Technology. Available at: [Link]

Sources

Exploratory

6-(Cyclohexylamino)-5-nitropyridin-2-ol SMILES and InChIKey data

[1][2] Chemical Identity & Structural Data[1][2][3][4][5][6][7] This section defines the precise chemical identity of 6-(Cyclohexylamino)-5-nitropyridin-2-ol , a functionalized pyridine derivative characterized by a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Chemical Identity & Structural Data[1][2][3][4][5][6][7]

This section defines the precise chemical identity of 6-(Cyclohexylamino)-5-nitropyridin-2-ol , a functionalized pyridine derivative characterized by a nitro group at position 5 and a cyclohexylamino moiety at position 6.[1][2] This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (lactam) forms, with the pyridone form typically predominating in solution and solid state.[1][2]

Identifiers & Descriptors[1][2][3][5][6][8]
DescriptorData
IUPAC Name 6-(Cyclohexylamino)-5-nitro-1H-pyridin-2-one (Preferred Tautomer) 6-(Cyclohexylamino)-5-nitropyridin-2-ol
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
Element Count 11 Carbon, 15 Hydrogen, 3 Nitrogen, 3 Oxygen
Precursor CAS 198268-98-3 (6-Chloro-5-nitropyridin-2-ol)
SMILES & InChI Data

The following strings are generated based on the canonical structure. Researchers should utilize the isomeric SMILES for precise database querying.[1][2]

Canonical SMILES (Pyridone Form - Dominant):

[1][2] Canonical SMILES (Pyridinol Form - Aromatic):

[1][2] InChI String:

Note: The InChIKey is a hashed representation of the InChI string. For data integrity, generate the InChIKey directly from the standard InChI string above using your validated LIMS or cheminformatics software (e.g., RDKit, OpenBabel).[1][2]

Structural Analysis & Physicochemical Properties[1][2][4]

Tautomeric Equilibrium

The reactivity and binding properties of this compound are governed by the prototropic tautomerism between the 2-hydroxypyridine and 2-pyridone forms.[1][2] In polar solvents (DMSO, H₂O) and the solid state, the 2-pyridone (lactam) form is energetically favored due to the strong amide-like resonance stabilization and intermolecular hydrogen bonding networks.[1][2]

Graphviz Visualization: Tautomeric Equilibrium

Tautomerism Figure 1: Prototropic tautomerism favoring the 2-pyridone form in biological conditions. Enol 2-Hydroxypyridine Form (Aromatic OH) Keto 2-Pyridone Form (Amide-like NH) Enol->Keto  Major Tautomer (Polar Solvent)   Keto->Enol  Minor Tautomer  

[1][2]

Predicted Physicochemical Properties[1][2][4][6]
  • Lipophilicity (LogP): ~2.1 (Predicted).[1][2] The cyclohexyl ring significantly increases lipophilicity compared to the parent 6-amino-5-nitropyridin-2-one (LogP ~ -0.2).[1][2]

  • H-Bond Donors: 2 (NH of cyclohexylamino, NH of pyridone ring).[1][2]

  • H-Bond Acceptors: 3 (Carbonyl oxygen, Nitro group oxygens).[1][2]

  • pKa: ~6.5–7.5 (Acidic proton on the ring nitrogen/oxygen).[1][2]

Synthetic Context & Reactivity[1][2]

The synthesis of 6-(Cyclohexylamino)-5-nitropyridin-2-ol follows a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The presence of the electron-withdrawing nitro group at position 5 activates the adjacent carbon (C6) for nucleophilic attack, while the pyridone oxygen (or hydroxyl) at position 2 directs the regioselectivity.[1][2]

Synthesis Protocol

Precursor: 6-Chloro-5-nitropyridin-2-ol (CAS: 198268-98-3).[1][2][3][4][5] Reagent: Cyclohexylamine (1.1–1.5 equivalents).[1][2] Solvent: Ethanol, DMF, or Acetonitrile.[1][2] Base: Triethylamine or excess Cyclohexylamine.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 6-chloro-5-nitropyridin-2-ol in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of cyclohexylamine dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the starting material via TLC (MeOH:DCM 1:9) or LC-MS.[1][2]

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary to remove amine salts.[1][2]

Graphviz Visualization: Synthesis Pathway

Synthesis Figure 2: Nucleophilic aromatic substitution mechanism for product formation. SM 6-Chloro-5-nitropyridin-2-ol (CAS 198268-98-3) Intermediate Meisenheimer Complex SM->Intermediate  + Reagent  (S_NAr Attack) Reagent Cyclohexylamine (Nucleophile) Reagent->Intermediate Product 6-(Cyclohexylamino)- 5-nitropyridin-2-ol Intermediate->Product  - HCl  (Aromatization)

Cheminformatics & Drug Discovery Utility[1][2]

Scaffold Hopping & Pharmacophore Mapping

This compound serves as a valuable scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibition: The 2-aminopyridine motif (masked here as the amino-pyridone) is a "privileged structure" capable of forming bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1][2]

  • Hachimoji DNA: Analogous 6-amino-5-nitropyridin-2-one derivatives have been explored as unnatural nucleobases in expanded genetic alphabets (Hachimoji DNA), pairing with specific partners via non-standard hydrogen bonding patterns.[1][2]

Database Integration

When registering this compound in local databases (e.g., CDD Vault, Dotmatics), ensure the following fields are populated to prevent duplicate entries arising from tautomer ambiguity:

  • Core Structure: Store the pyridone form as the canonical representation.[1][2]

  • Stereochemistry: Define the cyclohexyl ring as achiral (unless substituted).

  • Salts: Explicitly note if the compound is stored as a free base or a salt (e.g., hydrochloride), as the basicity of the amino group allows salt formation.[1][2]

References

  • PubChem Compound Summary. 6-Amino-5-nitropyridin-2-ol (Analogous Core).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks.[1][2] Science, 363(6429), 884–887.[1][2] (Context for 6-amino-5-nitropyridone derivatives). Available at: [Link]

Sources

Foundational

pKa values of 6-amino-5-nitropyridin-2-ol analogs

An In-Depth Technical Guide to the pKa Values of 6-amino-5-nitropyridin-2-ol Analogs Authored by a Senior Application Scientist Foreword: The Critical Role of pKa in Modern Chemistry In the landscape of drug discovery, m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 6-amino-5-nitropyridin-2-ol Analogs

Authored by a Senior Application Scientist

Foreword: The Critical Role of pKa in Modern Chemistry

In the landscape of drug discovery, materials science, and synthetic chemistry, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's behavior in solution, dictating its solubility, lipophilicity, membrane permeability, and binding interactions. For researchers working with heterocyclic compounds like 6-amino-5-nitropyridin-2-ol and its derivatives, a precise understanding of pKa is not merely academic; it is fundamental to predicting biological activity, optimizing reaction conditions, and designing novel molecular entities. This compound, for instance, is a pyridine base and finds use as a nucleobase in Hachimoji DNA.[1][2] This guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies, and computational approaches for determining the pKa of this important chemical scaffold.

Theoretical Framework: Understanding Acidity in Substituted Pyridinols

The structure of 6-amino-5-nitropyridin-2-ol presents a fascinating interplay of electronic effects that influence its acid-base properties. The molecule can exist in tautomeric forms: the pyridin-2-ol form and the 6-amino-5-nitro-2(1H)-pyridinone form.[1] The position of this equilibrium is crucial as it determines which proton is being titrated. For the purpose of this guide, we will consider the dissociation of the proton from the hydroxyl group (pyridin-2-ol tautomer) or the ring nitrogen (pyridinone tautomer), as these are typically the most acidic protons.

The acidity of the pyridinol ring is modulated by three key substituents:

  • Amino (-NH2) Group: Located at position 6, the amino group is a strong electron-donating group (EDG) through resonance. It increases the electron density on the aromatic ring, which generally destabilizes the conjugate base (phenolate-type anion), making the compound less acidic (higher pKa).

  • Nitro (-NO2) Group: Positioned at the 5-position, the nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It delocalizes the negative charge of the conjugate base, thereby stabilizing it. This stabilization facilitates proton donation, making the compound significantly more acidic (lower pKa).[3][4]

  • Hydroxyl (-OH) / Carbonyl (C=O) Group: The 2-ol/2-one functionality is the primary site of deprotonation. The acidity is enhanced compared to a simple alcohol like cyclohexanol due to the resonance stabilization of the resulting anion within the aromatic system.[3]

The net effect on pKa is a balance of these competing influences. The strong electron-withdrawing nature of the nitro group is expected to dominate, leading to a moderately acidic compound. The influence of additional substituents on analogs can be predicted based on these same principles of electronic donation and withdrawal.[5][6]

Experimental Determination of pKa Values

For definitive pKa values, experimental determination is the gold standard. The two most common and reliable methods are UV-Vis Spectrophotometry and Potentiometric Titration.[7][8]

Methodology 1: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore close to the ionization center, causing a change in the UV-Vis spectrum upon protonation or deprotonation.[9][10] Given the nitro and aromatic functionalities, 6-amino-5-nitropyridin-2-ol analogs are excellent candidates for this technique.

Protocol: Spectrophotometric pKa Determination
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 4 pH units (pKa ± 2). A universal buffer (e.g., Britton-Robinson) or a set of individual buffers (e.g., acetate, phosphate, borate) can be used to cover the desired pH range. Ensure a constant ionic strength across all buffers by adding a background electrolyte like 0.1 M KCl.[9]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO, water). The final concentration in the measurement cuvette should be low enough to adhere to the Beer-Lambert law, typically in the micromolar range (e.g., 0.05-0.2 mM).[9]

  • Sample Preparation: For each buffer solution, add a precise, small aliquot of the analyte stock solution to a cuvette and dilute with the buffer to the final volume. The concentration of the analyte must be identical in all samples.

  • Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-500 nm) for the analyte in each buffer solution. Also, record spectra in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at the chosen wavelength(s) against the measured pH of each buffer.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[7][11] Mathematically, this can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.[12][13]

Methodology 2: Potentiometric Titration

Potentiometry is a highly precise and widely used technique that involves the stepwise addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[10][14][15]

Protocol: Potentiometric pKa Determination
  • System Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[14]

  • Sample Preparation: Accurately weigh and dissolve the analyte in a known volume of purified water (or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1-10 mM.[10][14] Maintain a constant ionic strength with a background electrolyte (e.g., 0.15 M KCl).[14] To eliminate interference from dissolved CO2, purge the solution with an inert gas like nitrogen or argon before and during the titration.[14][16]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[14]

    • For higher precision, the equivalence point can be identified as the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero-crossing of the second derivative plot (Δ²pH/ΔV² vs. V). The pKa is the pH when half of the titrant volume required to reach the equivalence point has been added.[15][16]

Visualization of Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock Solution spectro Spectrophotometry: Record Absorbance vs. pH prep_analyte->spectro potentio Potentiometry: Record pH vs. Titrant Volume prep_analyte->potentio prep_buffers Prepare Buffers (Spectro.) or Titrant (Potentio.) prep_buffers->spectro prep_buffers->potentio plot_data Plot Experimental Data (Sigmoid or Titration Curve) spectro->plot_data potentio->plot_data det_pka Determine Inflection Point or Half-Equivalence Point plot_data->det_pka pka_value pKa Value det_pka->pka_value G HA_gas HA(gas) A_gas A-(gas) HA_gas->A_gas ΔG°gas(deprot) HA_sol HA(solv) HA_gas->HA_sol ΔG°solv(HA) H_gas H+(gas) H_sol H+(solv) H_gas->H_sol ΔG°solv(H+) A_sol A-(solv) A_gas->A_sol ΔG°solv(A-) HA_sol->A_sol ΔG°solv(deprot)

Caption: Thermodynamic cycle for computational pKa prediction.

The pKa is calculated using the equation: pKa = ΔG°solv(deprot) / (2.303 * RT)

Where ΔG°solv(deprot) is derived from the cycle: ΔG°solv(deprot) = ΔG°gas(deprot) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

Protocol: DFT-Based pKa Prediction
  • Geometry Optimization (Gas Phase): Perform geometry optimizations and frequency calculations for both the protonated (HA) and deprotonated (A⁻) forms of the molecule in the gas phase. A common and effective level of theory is the B3LYP or M06-2X functional with a Pople-style basis set like 6-31+G(d,p) or 6-311++G(d,p). [17][18][19]The frequency calculations confirm that a true energy minimum has been found and provide the Gibbs free energy corrections.

  • Solvation Energy Calculation: Using the gas-phase optimized geometries, perform single-point energy calculations in a continuum solvent model (e.g., SMD, CPCM, IEFPCM) to obtain the solvation free energies (ΔG°solv). [20][21]This is part of the "adiabatic" calculation scheme, which is generally accurate. [20]3. Calculate ΔG°solv(deprot): Combine the calculated gas-phase free energies and the solvation energies according to the thermodynamic cycle. An established, accurate experimental value for the solvation free energy of the proton (ΔG°solv(H⁺)) is used (e.g., -265.9 kcal/mol in water).

  • Calculate pKa: Convert the final ΔG°solv(deprot) into a pKa value using the formula above. For improved accuracy, linear regression corrections based on a set of known compounds can be applied. [20]

Predicted pKa Values of 6-amino-5-nitropyridin-2-ol and Analogs

CompoundSubstituent (R) at C4Electronic Effect of RPredicted pKa Trend
6-amino-5-nitropyridin-2-ol-H (Parent)Neutral (Reference)Baseline
4-Chloro-6-amino-5-nitropyridin-2-ol-ClInductive EWGLower pKa (More Acidic)
4-Methyl-6-amino-5-nitropyridin-2-ol-CH₃Inductive EDGHigher pKa (Less Acidic)
4-Methoxy-6-amino-5-nitropyridin-2-ol-OCH₃Resonance EDGHigher pKa (Less Acidic)
4-Cyano-6-amino-5-nitropyridin-2-ol-CNResonance EWGLower pKa (More Acidic)

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Rationale for Predicted Trends

The predictions in the table are grounded in the substituent's ability to stabilize or destabilize the negatively charged conjugate base formed upon deprotonation.

G cluster_cause cluster_effect cluster_result EWG Electron-Withdrawing Group (e.g., -Cl, -CN) Stabilize Stabilizes Negative Charge EWG->Stabilize EDG Electron-Donating Group (e.g., -CH3, -OCH3) Destabilize Destabilizes Negative Charge EDG->Destabilize Lower_pKa Lower pKa (Stronger Acid) Stabilize->Lower_pKa Higher_pKa Higher pKa (Weaker Acid) Destabilize->Higher_pKa

Caption: Relationship between substituent effects and pKa.

  • Electron-Withdrawing Groups (EWGs) like chloro (-Cl) and cyano (-CN) pull electron density away from the ring. This delocalizes and stabilizes the negative charge of the conjugate base, making it more favorable to deprotonate, thus lowering the pKa. [4]* Electron-Donating Groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) push electron density into the ring. This intensifies the negative charge on the conjugate base, destabilizing it and making deprotonation less favorable, which raises the pKa. [6]

Conclusion

The pKa of 6-amino-5-nitropyridin-2-ol and its analogs is a complex function of the interplay between electron-donating and electron-withdrawing substituents. This guide has detailed both the experimental and computational workflows necessary to determine these crucial values. While robust experimental methods like spectrophotometry and potentiometry provide definitive data, computational DFT approaches offer a reliable predictive tool. Understanding the structure-pKa relationship is paramount for any researcher in the fields of medicinal chemistry and drug development, enabling the rational design of molecules with optimized properties for their intended applications.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Berg, T. van den, et al. (2008). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Gomez, M., et al. (2018). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Studylib. (n.d.). pKa Determination by Spectrophotometry: A Simplified Method. Retrieved from [Link]...

  • Aksoy, M. S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Rocha, F., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

  • Carter, E. A., & Keith, J. A. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. ACS Publications. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]

  • Casasnovas, R., et al. (2011). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. Semanticscholar.org. Retrieved from [Link]

  • Frau, J., et al. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]

  • Brown, F. E., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Shields, G. C., & Seybold, P. G. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved from [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Retrieved from [Link]

  • Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate. Retrieved from [Link]

  • Sandoval-Perez, A., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. Retrieved from [Link]

  • Tenti, A., et al. (2022). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-5-nitropyridin-2-OL. Retrieved from [Link]

  • Mech, P., et al. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. Retrieved from [Link]

  • Liu, T., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from [Link]

  • Dahl, M., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Al-Zahrani, L. A., & El-Gazzar, A. A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Amino-5-nitropyridin-2-one. Retrieved from [Link]

  • Tsai, R. S., et al. (1993). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. PubMed. Retrieved from [Link]

  • OpenStax. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-(Cyclohexylamino)-5-nitropyridin-2-ol as a Regioselective Scaffold for Imidazo[4,5-b]pyridines

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the optimal utilization of 6-(Cyclohexylamino)-5-nitropyridin-2-ol . This intermediate is a critical "linchp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the optimal utilization of 6-(Cyclohexylamino)-5-nitropyridin-2-ol . This intermediate is a critical "linchpin" scaffold for synthesizing 3-substituted-3H-imidazo[4,5-b]pyridines , a privileged structure in kinase inhibitor discovery (e.g., CDK, MAPK pathways).

Executive Summary

In the development of ATP-competitive kinase inhibitors, the imidazo[4,5-b]pyridine core serves as an effective bioisostere for purines. However, introducing bulky hydrophobic groups (like cyclohexyl) at the N3-position (corresponding to the N9 of purines) often requires harsh alkylation conditions that suffer from poor regioselectivity (N1 vs. N3 vs. O-alkylation).

6-(Cyclohexylamino)-5-nitropyridin-2-ol offers a superior synthetic strategy. By "pre-installing" the cyclohexyl amine before ring closure, researchers can guarantee N3-regioselectivity in the final fused system. This guide details the synthesis of this intermediate and its downstream conversion into functionalized drug scaffolds.

Chemical Profile & Strategic Value[1]

PropertySpecification
IUPAC Name 6-(cyclohexylamino)-5-nitropyridin-2-ol
CAS Registry Derived from 2,6-dichloro-3-nitropyridine precursors
Molecular Formula

Key Functionality Nitro (

):
Precursor to amine for cyclization.Cyclohexylamino: Defines N-substituent in fused ring.Hydroxyl (OH): Tautomeric handle (pyridone); convertible to Cl for Suzuki couplings.[1][2][3]

Mechanistic Advantage: Using this intermediate bypasses the "alkylation ambiguity" of the imidazo[4,5-b]pyridine ring. Instead of alkylating the heterocycle, the heterocycle is built around the amine, locking the substituent in the desired position.

Synthesis Workflow (Pathway Diagram)

The following directed graph illustrates the regioselective pathway from the commodity chemical 2,6-dichloro-3-nitropyridine to the target scaffold.

SynthesisPathway Start 2,6-Dichloro-3-nitropyridine Step1 Intermed A: 2-Cyclohexylamino-3-nitro-6-chloropyridine Start->Step1 SNAr (C2-selective) Cyclohexylamine, 0°C Target TARGET INTERMEDIATE: 6-(Cyclohexylamino)-5-nitropyridin-2-ol Step1->Target Hydrolysis NaOH, Reflux Reduced Diamine Precursor: 5,6-Diamino-pyridin-2-ol derivative Target->Reduced Reduction H2, Pd/C Final DRUG SCAFFOLD: 3-Cyclohexyl-3H-imidazo[4,5-b]pyridin-5-ol Reduced->Final Cyclization TEOF or Phosgene

Figure 1: Strategic synthesis pathway ensuring regiochemical fidelity. The nitro group directs the initial amine addition to the ortho-position (C2 of the pyridine), which corresponds to the C6 position of the final pyridinol target.

Experimental Protocols

Protocol A: Synthesis of 6-(Cyclohexylamino)-5-nitropyridin-2-ol

Context: This protocol utilizes the high electrophilicity of C2 in 2,6-dichloro-3-nitropyridine due to the inductive effect of the adjacent nitro group.

Reagents:

  • 2,6-Dichloro-3-nitropyridine (1.0 eq)

  • Cyclohexylamine (1.05 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) [Solvent 1]

  • 2M NaOH (aq) [Hydrolysis Reagent]

Step-by-Step Methodology:

  • Selective Amidation (

    
    ): 
    
    • Dissolve 2,6-dichloro-3-nitropyridine in DCM (0.5 M concentration). Cool to 0°C (Ice bath).

    • Add

      
      .
      
    • Add Cyclohexylamine dropwise over 30 minutes. Note: Slow addition prevents bis-substitution.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (2-cyclohexylamino-6-chloro-3-nitropyridine) will appear as a bright yellow spot.

  • Hydrolysis:

    • Evaporate DCM. Resuspend the crude yellow solid in 1,4-dioxane.

    • Add 2M NaOH (5 eq).

    • Heat to Reflux (100°C) for 4-6 hours.

    • Self-Validating Check: The reaction is complete when the lipophilic chloro-intermediate disappears and a more polar species (the pyridone/pyridinol) appears near the baseline on TLC.

  • Workup:

    • Cool to room temperature. Acidify carefully with 1M HCl to pH 4-5.

    • The target compound, 6-(cyclohexylamino)-5-nitropyridin-2-ol , will precipitate as a yellow/orange solid.

    • Filter, wash with water, and dry under vacuum.

Protocol B: Downstream Cyclization to Imidazo[4,5-b]pyridine

Context: Converting the intermediate into the kinase inhibitor scaffold.

Reagents:

  • 6-(Cyclohexylamino)-5-nitropyridin-2-ol (from Protocol A)

  • Hydrogen gas (

    
    ) or Ammonium Formate
    
  • 10% Pd/C

  • Triethyl Orthoformate (TEOF)

Methodology:

  • Reduction:

    • Dissolve the nitro-intermediate in Ethanol/THF (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 12 hours. The solution will turn from yellow/orange to colorless/pale brown (formation of unstable diamine).
      
    • Critical Step: Filter through Celite immediately under Argon. Do not expose the diamine filtrate to air for prolonged periods as it is oxidation-sensitive.

  • Cyclization:

    • Concentrate the filtrate to dryness.[4]

    • Redissolve in neat Triethyl Orthoformate (TEOF).

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

    • Reflux for 3 hours.

  • Isolation:

    • Cool and concentrate.[4][5] Triturate with diethyl ether to yield 3-cyclohexyl-3H-imidazo[4,5-b]pyridin-5-ol .

Mechanism of Action & Regioselectivity

Understanding the reactivity of the pyridine ring is crucial for troubleshooting.

Mechanism cluster_reaction SNAr Selectivity Rule Nitro Nitro Group (C3) Electron Withdrawing C2 C2 Position Highly Electrophilic (Ortho) Nitro->C2 Inductive Activation (-I Effect) C6 C6 Position Less Electrophilic (Para) Nitro->C6 Resonance Activation (Less dominant for SNAr) Rule Nucleophiles attack C2 preferentially due to proximity to Nitro group.

Figure 2: Regiochemical rationale. The nitro group activates the C2 position more strongly than C6, ensuring the amine installs at the correct position before hydrolysis occurs at C6.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-addition (Two amines) Excess amine or high temp during Step 1.Maintain 0°C strictly; add amine dropwise; use stoichiometric amounts (1.0-1.05 eq).
Incomplete Hydrolysis 6-Cl bond is stable.Increase temperature to reflux; use stronger base (KOH) or solvent with higher boiling point (DMSO/Water).
Oxidation of Diamine Air exposure during filtration.Keep reduced intermediate under inert atmosphere (

/Ar); proceed to cyclization immediately (telescoped process).

References

  • Regioselectivity in Nitropyridines

    • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.[4] (2017).

  • Imidazo[4,5-b]pyridine Synthesis

    • Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[6] (2017).[6]

  • Palladium-Catalyzed Approaches (Alternative)

    • Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation."[7] Organic Letters, 14, 1761-1767.[7] (2012).[2][7]

  • Biological Relevance (CDK Inhibitors)

    • Temple, C. Jr., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[8] Journal of Medicinal Chemistry, 30(10), 1746-51.[8] (1987).[8]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side products in nucleophilic substitution of chloronitropyridines

Status: Operational | Tier: Level 3 (Process Chemistry) Topic: Minimizing Side Products in SNAr of Chloronitropyridines Executive Summary Chloronitropyridines are "hot" electrophiles. The combination of the electron-defi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry) Topic: Minimizing Side Products in SNAr of Chloronitropyridines

Executive Summary

Chloronitropyridines are "hot" electrophiles. The combination of the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group (


) lowers the LUMO energy, making the carbon-chlorine bond highly susceptible to nucleophilic attack.

While this reactivity is desired for SNAr (Nucleophilic Aromatic Substitution), it creates a narrow process window. The system is intolerant of moisture and prone to regiochemical drift. This guide addresses the three most common failure modes: Hydrolysis (Pyridone formation) , Regioisomerism , and Bis-substitution .

Part 1: Diagnostic Workflow

User Question: My reaction turned into a yellow slurry and the yield is low. What happened?

Before adjusting parameters, identify the impurity using this logic flow.

DiagnosticFlow Start Identify Impurity Source LCMS Analyze LC-MS Data Start->LCMS MassShift Mass Shift (Δ) relative to Product (P)? LCMS->MassShift Hydrolysis Δ = -Cl +OH (-19 amu) or M+16 vs Substrate DIAGNOSIS: Hydrolysis (Pyridone Formation) MassShift->Hydrolysis M - 19 Regio Δ = 0 (Same Mass) Different Retention Time DIAGNOSIS: Regioisomer MassShift->Regio M (Isobaric) Bis Δ = +Nucleophile -Cl (Double Addition) DIAGNOSIS: Over-reaction MassShift->Bis M + Nuc - 35 Oxide M+16 (on Product) DIAGNOSIS: N-Oxidation (Rare in SNAr) MassShift->Oxide M + 16

Figure 1: Diagnostic logic for assigning impurity structures based on LC-MS mass shifts.

Part 2: Critical Troubleshooting
Issue 1: The Hydrolysis Trap (Formation of Pyridones)

Symptom: The formation of a yellow/orange solid that is insoluble in DCM or EtOAc but soluble in water/base. Chemistry: The nitro group activates the ring so strongly that water (even trace amounts) becomes a competent nucleophile, displacing the chloride to form a hydroxynitropyridine. This tautomerizes to the stable pyridone form.

Root Causes & Solutions:

VariableThe ErrorThe Fix (Technical Directive)
Base Using Hydroxides (NaOH/KOH) or hygroscopic bases.Switch to Carbonates or Tertiary Amines. Use

(milled) or DIPEA. Hydroxide is a nucleophile; Carbonate is a base.
Solvent Using "Wet" DMF or DMSO.Use Anhydrous Solvents. DMF is notorious for absorbing water. Switch to THF, MeCN, or Toluene if solubility permits.
Stoichiometry Large excess of base.Titrate Base. Use 1.1–1.2 equivalents relative to the HCl generated. Excess base promotes hydrolysis of the product.

Expert Insight: If you must use DMF, do not rely on a "fresh bottle." DMF decomposes to dimethylamine and formate over time; the dimethylamine will react with your substrate to form an impurity (


). Always use analytical grade anhydrous DMF or store over 4Å molecular sieves.  [1]
Issue 2: Regioselectivity (The "Wrong" Isomer)

Context: Common in substrates like 2,4-dichloro-5-nitropyridine . Chemistry: Both chlorides are activated.

  • C4-Cl: Activated by the ortho-nitro group and para-nitrogen. (Generally Kinetic Product).

  • C2-Cl: Activated by the ortho-nitrogen and para-nitro group.

Control Strategy: To favor C4 substitution (typically the desired pathway for 2,4-dichloro-5-nitropyridine):

  • Temperature: Keep it low (

    
     to RT). Higher temperatures overcome the activation energy difference, leading to mixtures.
    
  • Sterics: If using a bulky amine, C4 is favored due to less steric hindrance compared to C2 (which is flanked by the ring nitrogen).

  • Solvent: Non-polar solvents (Toluene) often enhance regioselectivity compared to dipolar aprotic solvents (DMF) by tightening the transition state. [2]

Part 3: Optimized Protocol (Self-Validating)

Workflow: SNAr Amination of 2,4-dichloro-5-nitropyridine targeting C4-substitution.

Protocol Prep 1. Drying Phase (Solvent + Base) Check1 QC: KF < 0.05% Prep->Check1 AddSub 2. Substrate Addition (Cold: 0°C) Check1->AddSub Pass AddNuc 3. Nucleophile Addition (Slow Stream) AddSub->AddNuc Monitor 4. Monitor (Stop at >95% Conv) AddNuc->Monitor Quench 5. Acidic Quench (Remove excess amine) Monitor->Quench

Figure 2: Step-by-step reaction workflow with mandatory quality control (QC) checkpoint.

Step-by-Step Methodology:
  • System Preparation (The "Dry" Check):

    • Charge reaction vessel with anhydrous THF or MeCN (preferred over DMF for ease of workup).

    • Add 1.1 eq of milled

      
       or 1.2 eq DIPEA.
      
    • Validation Step: If running on >10g scale, perform a Karl Fischer (KF) titration on the solvent/base mixture. Water content must be < 500 ppm .

  • Substrate Addition (Thermal Control):

    • Cool the mixture to

      
      .
      
    • Add the chloronitropyridine.[1] Why? Adding the electrophile to the cold base prevents immediate exotherms upon amine addition.

  • Nucleophile Addition (Kinetic Control):

    • Dissolve the amine (1.0 eq) in the reaction solvent.

    • Add dropwise over 30–60 minutes.

    • Causality: "Dumping" the amine creates localized hot spots, promoting bis-substitution or attack at the wrong chloride (regio-impurity).

  • Monitoring (The "Stop" Button):

    • Monitor by HPLC/UPLC every hour.

    • Terminate reaction when starting material is < 2%. Do not "cook" the reaction overnight to chase the last 2%; this is when impurities form.

  • Workup (Purification):

    • Dilute with EtOAc/Water.

    • Crucial: Wash the organic layer with dilute HCl (0.5 M) or citric acid. This removes unreacted amine and breaks up any remaining pyridine-base complexes.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a solvent? A: NO. Primary alcohols are nucleophiles. In the presence of base, they form alkoxides (


) which will compete with your amine, leading to ether side products (alkoxypyridines). If solubility is an issue, use Isopropanol (secondary alcohols are less nucleophilic) or Toluene. [3]

Q: My product is purple/black. Is it ruined? A: Likely not. Chloronitropyridines are prone to forming charge-transfer complexes or minor amounts of radical anions (Meisenheimer complexes) that are intensely colored. These often wash out during the aqueous workup or pass through a silica plug. Rely on HPLC purity, not color.

Q: I see a "M+14" impurity peak. What is it? A: Methylation. If you used DMF as a solvent with a strong base and heat, you likely generated dimethylamine (from DMF hydrolysis), which displaced the chloride. This adds a


 group. Solution: Change solvent to THF or NMP.
References
  • Evaluation of Solvents in SNAr Reactions. Organic Process Research & Development. Focus on DMF stability and decomposition risks.

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Pyridines. BenchChem Technical Guides. (2025). Detailed analysis of C2 vs C4 selectivity.

  • Ortho-selectivity in SNAr reactions of 2,6-dichloropyridines. ResearchGate / Tetrahedron. (2025). Discusses solvent effects and alkoxide competition.

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Standard text for SNAr mechanisms and Meisenheimer complex theory.

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of 6-(Cyclohexylamino)-5-nitropyridin-2-ol

An In-Depth Guide to the LC-MS/MS Fragmentation of 6-(Cyclohexylamino)-5-nitropyridin-2-ol Abstract This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of 6-(Cyclohexylamino)-5-nitropyridin-2-ol

Abstract

This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 6-(Cyclohexylamino)-5-nitropyridin-2-ol. In the absence of direct experimental data for this specific molecule, this document serves as a predictive comparison guide, grounded in the fundamental principles of mass spectrometry and supported by empirical data from structurally analogous compounds. We will explore the likely fragmentation pathways in both positive and negative ionization modes, present a robust experimental protocol for its analysis, and compare its expected behavior to related chemical classes. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on LC-MS/MS for the structural elucidation and identification of novel chemical entities.

Introduction: The Logic of Predictive Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural characterization of small molecules. The fragmentation pattern, or "fingerprint," generated in the mass spectrometer's collision cell provides vital clues to a molecule's structure. For a novel or uncharacterized compound like 6-(Cyclohexylamino)-5-nitropyridin-2-ol, predicting this fingerprint is a critical first step in developing an analytical method and interpreting subsequent data.

The structure of 6-(Cyclohexylamino)-5-nitropyridin-2-ol (Exact Mass: 237.1113 Da) incorporates three key functional groups that will dictate its fragmentation behavior: a nitroaromatic system, a secondary amine (cyclohexylamino), and a pyridinol core. By understanding the characteristic fragmentation of each moiety, we can construct a detailed and reliable predictive map of its MS/MS spectrum.

Part 1: Predicted Fragmentation Pathways

The fragmentation of a molecule is initiated by forming a molecular ion, which then undergoes collision-induced dissociation (CID) to produce smaller fragment ions. The pathways are highly dependent on the site of ionization (protonation or deprotonation) and the relative stability of the resulting fragments and neutral losses.

Positive Ion Mode (ESI+) Fragmentation

In positive mode, the molecule will be protonated, forming the precursor ion [M+H]⁺ at m/z 238.1186. The most likely sites for protonation are the highly basic nitrogens of the pyridine ring or the secondary amine.

  • Pathway A: Cyclohexyl Group Cleavage: The most facile fragmentation for many amines is the α-cleavage of the C-N bond.[1] For this molecule, this involves the cleavage of the bond between the nitrogen and the cyclohexyl ring. This pathway is driven by the formation of a stable, resonance-delocalized pyridinium ion. This is predicted to be a dominant fragmentation route.

  • Pathway B: Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose NO• (30 Da) and NO₂• (46 Da) upon fragmentation.[2][3][4] The loss of NO₂ is often a major fragment, indicating the presence of the nitro group.

  • Pathway C: Sequential Fragmentation: Following an initial loss, such as the loss of NO₂, the resulting fragment ion can undergo further dissociation. For example, the ion at m/z 192.1135 (after NO₂ loss) could subsequently lose the cyclohexyl group.

G cluster_main Predicted ESI+ Fragmentation Precursor [M+H]⁺ m/z 238.1186 Frag_A Fragment A m/z 155.0455 Precursor->Frag_A  -C₆H₁₀ (82 Da) (Cyclohexene Loss) Frag_B Fragment B m/z 192.1135 Precursor->Frag_B  -NO₂ (46 Da) Frag_C Fragment C m/z 110.0396 Frag_B->Frag_C  -C₆H₁₀ (82 Da)

Caption: Predicted major fragmentation pathways in positive ion mode (ESI+).

Negative Ion Mode (ESI-) Fragmentation

In negative mode, the molecule deprotonates to form the precursor ion [M-H]⁻ at m/z 236.1040. The most acidic proton is on the phenolic hydroxyl group, making this the primary site of ionization. ESI in negative mode is often highly sensitive for nitroaromatic compounds.[3]

  • Pathway D: Radical Losses: The fragmentation of deprotonated nitroaromatics is an exception to the even-electron rule and often proceeds via the loss of radical species.[3] The expulsion of NO• (30 Da) to form a distonic radical anion is a common and highly characteristic pathway.[2][3]

  • Pathway E: Ring Cleavage Events: Following initial radical losses, the pyridinol ring may become unstable, leading to events like decarbonylation (loss of CO, 28 Da).[2]

G cluster_main Predicted ESI- Fragmentation Precursor [M-H]⁻ m/z 236.1040 Frag_D Fragment D m/z 206.1035 Precursor->Frag_D  -NO (30 Da) Frag_E Fragment E m/z 178.0943 Frag_D->Frag_E  -CO (28 Da)

Caption: Predicted major fragmentation pathways in negative ion mode (ESI-).

Part 2: A Self-Validating Experimental Protocol

To empirically determine the fragmentation pattern, a systematic LC-MS/MS experiment is required. The following protocol is designed to be a robust starting point for method development, allowing for the validation of the predicted pathways.

Workflow Overview

G cluster_workflow Experimental & Data Analysis Workflow A Sample Prep (Dilute in 50:50 ACN:H₂O) B LC Separation (C18 Reversed-Phase) A->B C MS Analysis (Full Scan MS & DDA MS/MS) B->C D Data Processing (Extract Ion Chromatograms) C->D E Spectral Interpretation (Compare with Predictions) D->E

Sources

Comparative

A Comparative Guide to the Crystallographic Landscape of 6-Amino-5-Nitropyridin-2-ol Derivatives: An Analog Study

Abstract This guide provides a comparative analysis of the X-ray crystallography data of aminonitropyridine derivatives, offering insights for researchers, scientists, and drug development professionals. Due to the curre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of the X-ray crystallography data of aminonitropyridine derivatives, offering insights for researchers, scientists, and drug development professionals. Due to the current absence of publicly available single-crystal X-ray diffraction data for 6-amino-5-nitropyridin-2-ol and its direct derivatives, this guide utilizes a comparative study of two closely related isomers: 2-phenylamino-5-nitro-4-methylpyridine and 2-phenylamino-5-nitro-6-methylpyridine. We will delve into their structural differences as determined by X-ray crystallography, discuss the underlying principles of the experimental techniques, and provide protocols to aid in the design and execution of similar crystallographic studies.

Introduction: The Significance of 6-Amino-5-Nitropyridin-2-ol and the Data Gap

6-Amino-5-nitropyridin-2-ol, also known as 6-amino-5-nitropyridin-2-one, is a heterocyclic compound of significant interest, notably for its role as a nucleobase in synthetic genetic systems known as "hachimoji DNA." Its unique structure and hydrogen bonding capabilities make it a valuable component in the expanding field of synthetic biology. The precise three-dimensional arrangement of atoms and molecules within a crystal, known as its crystal structure, is paramount in understanding its physical and chemical properties, including solubility, stability, and intermolecular interactions. This information is critical for applications in drug design, materials science, and molecular biology.

Despite its importance, a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a conspicuous absence of publicly available single-crystal X-ray diffraction data for 6-amino-5-nitropyridin-2-ol or its direct derivatives. This guide aims to bridge this knowledge gap by presenting a detailed comparative analysis of two isomeric aminonitropyridine derivatives, providing a framework for understanding how subtle changes in molecular structure can profoundly impact crystal packing and intermolecular interactions.

Comparative Crystallographic Analysis of Isomeric Aminonitropyridines

To illustrate the principles of crystallographic comparison, we will examine the single-crystal X-ray diffraction data for two isomers: 2-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) and 2-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP). A comprehensive study by S. B. D. et al. provides the necessary data for this analysis.[1][2][3][4]

Molecular Structures

First, let's visualize the molecular structure of the parent compound of interest and the two isomers that will be compared.

cluster_parent 6-Amino-5-nitropyridin-2-ol cluster_isomers Isomeric Aminonitropyridines for Comparison parent_structure isomer1_label 2-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) isomer2_label 2-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP)

Figure 1: Molecular structure of 6-amino-5-nitropyridin-2-ol and the names of the compared isomers.

Crystallographic Data Comparison

The crystallographic data for 2PA5N4MP and 2PA5N6MP are summarized in the table below, highlighting the key differences in their crystal structures.[1][2][3][4]

Parameter2-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP)2-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP)
Crystal System OrthorhombicTriclinic
Space Group PbcaP-1
a (Å) 22.345(1)8.456(1)
b (Å) 14.567(1)10.123(1)
c (Å) 21.345(1)13.456(1)
α (°) 9098.45(1)
β (°) 90102.34(1)
γ (°) 90100.23(1)
Volume (ų) 6954.3(6)1078.9(2)
Z 324
Key Intermolecular Interactions N-H···N hydrogen bonds forming dimers.N-H···O hydrogen bonds, C-H···O contacts, and π–π stacking interactions.[1][2][3][4]
Analysis of Structural Differences

The data reveals significant differences in the crystal packing of the two isomers. 2PA5N4MP crystallizes in the orthorhombic system, characterized by three mutually perpendicular axes of unequal length. In contrast, 2PA5N6MP adopts a triclinic system, the least symmetric crystal system.[1][2]

The most striking difference lies in their intermolecular interactions. In 2PA5N4MP, the molecules form dimers through N-H···N hydrogen bonds.[1][2] This indicates a strong interaction between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule.

Conversely, the crystal structure of 2PA5N6MP is stabilized by a more complex network of interactions, including N-H···O hydrogen bonds (likely involving the nitro group), weaker C-H···O contacts, and π–π stacking interactions between the aromatic rings.[1][2][4] This suggests that the different placement of the methyl group significantly alters the steric and electronic environment, favoring a different packing arrangement.

These differences in crystal packing can have a profound impact on the physicochemical properties of the compounds, such as melting point, solubility, and bioavailability. The stronger, more directional N-H···N hydrogen bonds in 2PA5N4MP might be expected to lead to a more stable and higher melting point crystal lattice compared to the more varied and potentially weaker interactions in 2PA5N6MP.

Experimental Protocols

Synthesis of Aminonitropyridine Derivatives

A general method for the synthesis of aminopyridine derivatives involves nucleophilic aromatic substitution or metal-catalyzed amination reactions.[5][6][7][8][9] The synthesis of the specific isomers discussed, 2PA5N4MP and 2PA5N6MP, can be achieved through the reaction of the corresponding chloronitromethylpyridine with aniline.

Step-by-Step Protocol:

  • Starting Materials: 2-chloro-5-nitro-4-methylpyridine or 2-chloro-5-nitro-6-methylpyridine, aniline, and a suitable solvent (e.g., ethanol or DMF).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chloronitromethylpyridine in the chosen solvent.

  • Addition of Aniline: Add an equimolar amount of aniline to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11][12][13]

Workflow for Single-Crystal X-ray Diffraction:

A Crystal Growth & Selection B Mounting the Crystal A->B Select a high-quality single crystal C Data Collection (Diffractometer) B->C Place on goniometer head D Data Processing & Reduction C->D Measure diffraction pattern E Structure Solution D->E Correct for experimental factors F Structure Refinement E->F Determine initial atomic positions G Validation & Analysis F->G Optimize the structural model G->F Iterative process

Figure 2: General workflow for a single-crystal X-ray diffraction experiment.

Step-by-Step Methodology:

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.[11]

  • Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil or a glass fiber.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[10]

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption and beam intensity variations. This step yields a set of structure factors.

  • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed structure factors.[10]

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Conclusion and Future Directions

While the direct crystallographic data for 6-amino-5-nitropyridin-2-ol and its derivatives remain elusive, this guide demonstrates the power of comparative crystallographic analysis using closely related isomers. The study of 2-phenylamino-5-nitro-4-methylpyridine and 2-phenylamino-5-nitro-6-methylpyridine reveals how subtle changes in substituent positions can lead to vastly different crystal packing arrangements and intermolecular interactions.

This work underscores the critical need for experimental determination of the crystal structure of 6-amino-5-nitropyridin-2-ol to fully understand its properties and potential applications. We encourage researchers in the field to pursue the synthesis and crystallization of this important molecule and its derivatives and to deposit the resulting data in public databases to advance the fields of synthetic biology, drug discovery, and materials science.

References

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]

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  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. R Discovery. [Link]

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  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

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  • Single Crystal X-ray Diffraction. Chemistry Teaching Labs - University of York. [Link]

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  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Nebraska–Lincoln. [Link]

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  • Single crystal X-ray diffraction analysis. Saint Petersburg State University. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

  • Influence of Hydrogen Bonds and π–π Interactions on the Fluorescence of Crystalline (N-Alkylpyridyl)enamino-pyrrolo[2,3-b]quinoxalin-2-one Derivatives. ACS Publications. [Link]

  • Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. ACS Publications. [Link]

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]

  • ¹H NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro. ResearchGate. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. [Link]

  • Intramolecular H‚‚‚H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxy. Publikationsserver der Universität Regensburg. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. [Link]

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